![molecular formula C14H19NO4S B1399785 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate CAS No. 1135123-74-8](/img/structure/B1399785.png)
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Overview
Description
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (5-t-BMP) is a synthetic compound belonging to the class of thiopyridine-2,5-dicarboxylates. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other chemicals. 5-t-BMP has been studied extensively in recent years, and its uses and applications have been identified in a variety of scientific fields. In
Scientific Research Applications
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate has been studied extensively in recent years, and its uses and applications have been identified in a variety of scientific fields. It has been used as a catalyst in the synthesis of various pharmaceuticals, dyes, and other chemicals. It has also been used as a component of various electrochemical sensors and biosensors, as well as for the synthesis of novel materials for use in drug delivery systems. In addition, 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and diabetes.
Mechanism of Action
The exact mechanism of action of 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate has been shown to interact with other proteins, such as phosphatidylinositol-4-phosphate 5-kinase, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate are still being studied. In animal studies, it has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to reduce the levels of inflammation-related proteins in the brain. In addition, 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate has been shown to have a protective effect against neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
The use of 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in a variety of forms. In addition, it is relatively stable, and it is not easily degraded by light or heat. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very soluble in common laboratory buffers, and it can be difficult to work with in certain laboratory settings.
Future Directions
There are a number of possible future directions for 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate. It could be further studied as a potential therapeutic agent for the treatment of various diseases, such as cancer and diabetes. In addition, it could be used as a component of various electrochemical sensors and biosensors, as well as for the synthesis of novel materials for use in drug delivery systems. Finally, it could be used as a catalyst in the synthesis of various pharmaceuticals, dyes, and other chemicals.
properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(17)15-6-5-10-9(8-15)7-11(20-10)12(16)18-4/h7H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUBTQXBYQTRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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